molecular formula C7H10N2O3 B15206316 4-(2-hydroxypropan-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 289041-82-3

4-(2-hydroxypropan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B15206316
CAS No.: 289041-82-3
M. Wt: 170.17 g/mol
InChI Key: RRBPPZGEFJVIDW-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position and a 1-hydroxy-1-methylethyl group at the 4-position.

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions

Scientific Research Applications

1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes, particularly in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) can be compared with other similar compounds in the pyrazole family, such as:

    1H-Pyrazole-3-carboxylic acid: Lacks the 1-hydroxy-1-methylethyl group at the 4-position, resulting in different chemical and biological properties.

    4-Methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group at the 4-position instead of the 1-hydroxy-1-methylethyl group, leading to variations in reactivity and biological activity.

    1H-Pyrazole-3,5-dicarboxylic acid:

The uniqueness of 1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

CAS No.

289041-82-3

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

4-(2-hydroxypropan-2-yl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-7(2,12)4-3-8-9-5(4)6(10)11/h3,12H,1-2H3,(H,8,9)(H,10,11)

InChI Key

RRBPPZGEFJVIDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(NN=C1)C(=O)O)O

Origin of Product

United States

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